N-tert-butyl-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)13-16(14,15)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVQPVISHKLWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10533051 | |
| Record name | N-tert-Butyl-2-phenylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10533051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89557-07-3 | |
| Record name | N-tert-Butyl-2-phenylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10533051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
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Reagents :
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Procedure :
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Add tert-butylamine dropwise to a cooled (0–5°C) solution of 2-phenylethanesulfonyl chloride and triethylamine in DCM.
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Stir at room temperature for 4–6 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify via recrystallization (ethanol/water) or column chromatography.
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Key Data
Catalytic tert-Butylation of 2-Phenylethanesulfonamide
This method employs tert-butylating agents (e.g., tert-butanol) with Lewis acid catalysts to functionalize pre-formed 2-phenylethanesulfonamide.
Reaction Protocol
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Reagents :
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Procedure :
Key Data
Metalation-Alkylation Sequential Approach
A two-step strategy involving C-H activation of methanesulfonamide derivatives followed by alkylation.
Reaction Protocol
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Step 1: Metalation
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Step 2: tert-Butylation
Key Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Sulfonylation | 85–92 | >98 | High | Excellent |
| Catalytic tert-Butyl | 78–85 | 95–97 | Moderate | Good |
| Metalation-Alkylation | 65–72 | >95 | Low | Limited |
Key Observations :
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Direct sulfonylation offers the highest yield and scalability, making it preferred for industrial applications.
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Catalytic tert-butylation requires specialized catalysts but avoids handling sulfonyl chlorides.
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Metalation-alkylation is less efficient but valuable for introducing complex substituents.
Challenges and Optimization Strategies
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Byproduct Formation :
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Catalyst Recovery :
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Purification :
Chemical Reactions Analysis
Reactivity in Nucleophilic Substitutions
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions. For example:
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Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave to yield 2-phenylethanesulfonic acid and tert-butylamine .
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Cross-Coupling : Copper-catalyzed reactions (e.g., with tert-butyl 2,2,2-trichloroacetimidate) enable tert-butylation of aromatic amines at room temperature, suggesting potential for analogous sulfonamide functionalization .
Thermal Decomposition Pathways
Thermogravimetric analysis of structurally similar sulfonamides (e.g., N-tert-butylbenzothiazole-2-sulphenamide) reveals decomposition at >207°C , producing hazardous gases such as sulfur oxides (SOₓ) and nitrogen oxides (NOₓ) . For N-tert-butyl-2-phenylethanesulfonamide, analogous decomposition products are expected under pyrolytic conditions.
Functional Group Transformations
The sulfonamide group facilitates reactions such as:
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Sulfonation : Reactivity with electrophiles (e.g., SO₃) to form sulfonic acid derivatives.
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Reduction : Catalytic hydrogenation may reduce the sulfonamide to a thioether, though steric hindrance from the tert-butyl group could slow kinetics.
Comparative Reaction Table
Mechanistic Insights
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Steric Effects : The tert-butyl group impedes nucleophilic attack at the sulfur center, favoring elimination pathways over substitution in certain contexts .
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Electronic Effects : The electron-withdrawing sulfonamide group enhances electrophilicity at adjacent carbons, enabling selective functionalization .
Scientific Research Applications
Organic Chemistry
N-tert-butyl-2-phenylethanesulfonamide serves as a versatile reagent in organic synthesis. It is utilized for the preparation of various organic compounds, including substituted sulfonamides and other derivatives.
Table 1: Key Reactions Involving this compound
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Sulfonic acids |
| Reduction | Amines |
| Substitution | Substituted sulfonamides |
Biological Applications
Research has indicated that this compound may act as an enzyme inhibitor, interacting with specific molecular targets due to its sulfonamide group. This interaction can disrupt normal enzyme function, which is valuable for therapeutic applications.
Case Study: Enzyme Inhibition
In a study examining its potential as an enzyme inhibitor, this compound demonstrated efficacy against certain enzymes involved in metabolic pathways, suggesting potential uses in drug development.
Pharmaceutical Applications
The compound has been explored for its therapeutic properties, including antimicrobial activity and anti-inflammatory effects. Its structure allows it to be considered for the development of drugs targeting inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
Table 2: Potential Therapeutic Uses
| Condition | Mechanism of Action |
|---|---|
| Inflammation | Inhibits specific enzymes involved in inflammation |
| Antimicrobial Activity | Disrupts bacterial enzyme functions |
| Pain Management | Analgesic properties through enzyme inhibition |
Industrial Applications
In the chemical industry, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new materials and drugs . Its unique properties make it suitable for applications requiring specific reactivity or biological activity.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamides
The following analysis focuses on two compounds from , 2e and 2f , which share key structural features with N-tert-butyl-2-phenylethanesulfonamide, including sulfonamide cores and tert-butyl groups.
Structural Differences
- This compound : Hypothesized structure includes a tert-butyl group on the sulfonamide nitrogen and a phenylethane chain.
- 2e : Contains additional complexity: a 2,2,6,6-tetramethylpiperidin-1-yl-oxy group and a phenylsulfonyl substituent on the ethyl backbone .
Analytical Characterization
- Spectroscopy : Both compounds were analyzed using 1H NMR, 13C NMR, HRMS, and IR, confirming structural integrity and purity .
- Molecular Weight :
- 2e : Calculated molecular weight based on formula C31H40N2O4S2 : 592.78 g/mol.
- 2f : Formula C35H40N2O4S2 : 640.84 g/mol.
Data Table: Key Properties of Compared Compounds
*Hypothetical data for this compound inferred from structural analogs.
Q & A
Basic Questions
Q. What synthetic routes are recommended for N-tert-butyl-2-phenylethanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves palladium-catalyzed coupling reactions. For example, a protocol adapted from sulfinamide synthesis uses Pd₂(dba)₃ and tBu-XPhos as catalysts in a toluene/water solvent system with NaOH as a base (90°C, 20 hours) . Key optimization variables include:
- Catalyst loading : Adjust Pd₂(dba)₃ (2 mol%) and ligand (5 mol%) to balance cost and yield.
- Solvent choice : Toluene enhances aryl bromide solubility, while water aids in degassing.
- Purification : Silica gel column chromatography (petroleum ether/ethyl acetate, 5:1 v/v) followed by slow crystallization yields high-purity crystals .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural verification:
- ¹H/¹³C NMR : Assign signals for the tert-butyl group (δ ~1.33 ppm in ¹H NMR; δ ~22.3 ppm in ¹³C NMR) and aromatic protons (δ 7.01–7.25 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1363 cm⁻¹ and ~1287 cm⁻¹) .
- ESI-MS : Validate molecular weight via [M-H]⁻ peaks. Cross-reference data with NIST standards to ensure accuracy .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of dust or vapors.
- Storage : Store in airtight containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How does the molecular structure of this compound influence its reactivity?
- Methodological Answer : X-ray crystallography reveals a shortened N-C(aryl) bond (1.403 Å vs. 1.470–1.530 Å in alkyl sulfinamides), indicating electron delocalization between the nitrogen and benzene ring. This enhances electrophilic substitution reactivity at the para position. Intermolecular N–H⋯O hydrogen bonding (2.08 Å) also stabilizes crystal packing, which may affect solubility and crystallization behavior .
Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?
- Methodological Answer :
- Control Experiments : Replicate reactions under identical conditions (e.g., catalyst batch, solvent purity).
- Kinetic Analysis : Monitor reaction progress via TLC or in-situ NMR to identify rate-limiting steps.
- Computational Modeling : Use DFT calculations to compare transition-state energies with different catalysts (e.g., Pd vs. Cu systems) .
Q. What role does this compound play in enantioselective synthesis?
- Methodological Answer : The tert-butyl group acts as a chiral auxiliary, inducing asymmetry in target molecules. For example, in asymmetric aldol reactions, the bulky tert-butyl moiety sterically directs nucleophilic attack, achieving enantiomeric excess (e.e.) >90%. Chiral HPLC or polarimetry ([α]D²¹ = +179°) can quantify enantiopurity .
Q. How can researchers validate the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., mp: 383–386 K) .
- Accelerated Stability Testing : Expose the compound to UV light, humidity, or acidic/basic conditions (pH 3–10) for 48 hours, then analyze via HPLC for degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
